molecular formula C6H3BrF2O2S B3246467 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid CAS No. 1783435-89-1

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid

Cat. No.: B3246467
CAS No.: 1783435-89-1
M. Wt: 257.05 g/mol
InChI Key: VWTGPIKMQQEGEX-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated thiophene ring and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid typically involves the bromination of thiophene followed by the introduction of the difluoroacetic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of thiophene with a brominated precursor under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Used as coupling partners in Suzuki–Miyaura reactions.

    Bases: Such as potassium carbonate, used to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted thiophene derivatives.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Material Science: Used in the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2,2-difluoroacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(4-Chlorothiophen-2-yl)-2,2-difluoroacetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both a brominated thiophene ring and a difluoroacetic acid moiety

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-3-1-4(12-2-3)6(8,9)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGPIKMQQEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 4
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid

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